molecular formula C10H8ClFN2O4S3 B7576767 5-chloro-N-(3-fluoro-5-sulfamoylphenyl)thiophene-2-sulfonamide

5-chloro-N-(3-fluoro-5-sulfamoylphenyl)thiophene-2-sulfonamide

Cat. No. B7576767
M. Wt: 370.8 g/mol
InChI Key: VAVUUPAVCQLEDK-UHFFFAOYSA-N
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Description

5-chloro-N-(3-fluoro-5-sulfamoylphenyl)thiophene-2-sulfonamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a member of the sulfonamide class of compounds and has been shown to exhibit a range of biochemical and physiological effects.

Scientific Research Applications

5-chloro-N-(3-fluoro-5-sulfamoylphenyl)thiophene-2-sulfonamide has a range of potential applications in scientific research. One of the main applications of this compound is in the field of medicinal chemistry. It has been shown to exhibit inhibitory activity against a range of enzymes, including carbonic anhydrases, which are involved in a range of physiological processes. This compound has also been shown to exhibit antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.

Mechanism of Action

The mechanism of action of 5-chloro-N-(3-fluoro-5-sulfamoylphenyl)thiophene-2-sulfonamide is not fully understood. However, it is believed to act by inhibiting the activity of enzymes such as carbonic anhydrases. This inhibition can lead to a range of physiological effects, including the reduction of intraocular pressure in the eye.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to exhibit inhibitory activity against a range of enzymes, including carbonic anhydrases. This inhibition can lead to a range of physiological effects, including the reduction of intraocular pressure in the eye. This compound has also been shown to exhibit antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-chloro-N-(3-fluoro-5-sulfamoylphenyl)thiophene-2-sulfonamide in lab experiments is its inhibitory activity against a range of enzymes. This makes it a potential candidate for the development of new drugs targeting these enzymes. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which can make it difficult to predict its effects in different experimental settings.

Future Directions

There are several future directions for research on 5-chloro-N-(3-fluoro-5-sulfamoylphenyl)thiophene-2-sulfonamide. One of the main directions is to further investigate its inhibitory activity against a range of enzymes, including carbonic anhydrases. This could lead to the development of new drugs targeting these enzymes. Another direction is to investigate its antibacterial and antifungal activity, with the aim of developing new antibiotics. Finally, further research is needed to fully understand the mechanism of action of this compound, which could lead to a better understanding of its potential applications in scientific research.

Synthesis Methods

5-chloro-N-(3-fluoro-5-sulfamoylphenyl)thiophene-2-sulfonamide can be synthesized through a multi-step process. The first step involves the reaction of 3-fluoro-5-nitrobenzenesulfonamide with 2-chlorothiophene in the presence of a base such as potassium carbonate. This reaction results in the formation of 3-fluoro-5-(2-thienylsulfonyl)nitrobenzene. The nitro group in this compound is then reduced to an amino group using a reducing agent such as iron powder. The resulting compound, 3-fluoro-5-(2-thienylsulfonyl)aniline, is then reacted with thionyl chloride to form 5-chloro-2-thienylsulfonyl chloride. Finally, this compound is reacted with the sodium salt of 3-fluoro-5-aminobenzenesulfonamide to yield this compound.

properties

IUPAC Name

5-chloro-N-(3-fluoro-5-sulfamoylphenyl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClFN2O4S3/c11-9-1-2-10(19-9)21(17,18)14-7-3-6(12)4-8(5-7)20(13,15)16/h1-5,14H,(H2,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAVUUPAVCQLEDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)S(=O)(=O)NC2=CC(=CC(=C2)S(=O)(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClFN2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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